HinfI vs. DdeI: Discriminatory Index for FlaA-Based Campylobacter jejuni Genotyping
In a comparative RFLP analysis of the flaA gene from 43 Campylobacter jejuni poultry isolates, HinfI generated 6 distinct RFLP patterns with a Simpson's Diversity Index (D.I.) of 0.6977, compared to DdeI which yielded a higher D.I. of 0.8140. While DdeI provided superior overall discrimination, HinfI uniquely resolved specific subtypes that were not distinguishable by DpnII or DdeI alone, confirming its value as a complementary resolving enzyme in multi-enzyme flaA typing schemes. [1]
| Evidence Dimension | Discriminatory power (Simpson's Diversity Index) for flaA gene RFLP patterns |
|---|---|
| Target Compound Data | D.I. = 0.6977 (6 HinfI-RFLP patterns) |
| Comparator Or Baseline | DdeI: D.I. = 0.8140 (10 DdeI-RFLP patterns); DpnII: D.I. comparable to DdeI |
| Quantified Difference | DdeI D.I. exceeds HinfI by 0.1163; however, HinfI identified unique subtypes not resolved by DdeI alone |
| Conditions | 43 C. jejuni poultry isolates; flaA gene PCR amplification followed by restriction digestion; agarose gel electrophoresis; Simpson's Diversity Index calculation |
Why This Matters
HinfI provides non-redundant discriminatory information in Campylobacter flaA typing; using HinfI as a sole enzyme misses some diversity, but omitting HinfI from a multi-enzyme panel reduces overall subtype resolution.
- [1] El-Adawy H, Hotzel H, Tomaso H, Neubauer H, Hafez HM. Typing of Campylobacter jejuni isolated from poultry on the basis of flaA-RFLP by various restriction enzymes. Gut Pathog. 2018;10:55. doi:10.1186/s13099-018-0280-7. View Source
